N-[(E)-(dimethylamino)methylidene]thiourea
Description
Contextualization within the Chemistry of Thiourea (B124793) Derivatives
Thiourea derivatives are a well-established and versatile class of organic compounds characterized by the N-(C=S)-N fragment. nih.gov Their chemistry is rich and multifaceted, owing to the presence of both nucleophilic nitrogen and sulfur atoms. nih.gov This dual reactivity allows them to participate in a wide array of chemical transformations and makes them excellent building blocks for the synthesis of various heterocyclic compounds. uobasrah.edu.iqnih.gov
One of the most significant aspects of thiourea chemistry is its role in coordination chemistry. mdpi.com The sulfur and nitrogen atoms act as effective donor sites, enabling thiourea derivatives to form stable complexes with a wide range of metal ions. nih.govmdpi.com These ligands can coordinate to metals in several modes, including as monodentate ligands through the sulfur atom or as bidentate chelating ligands using both sulfur and nitrogen atoms. mdpi.com This versatility has led to their use in catalysis, the development of chemosensors, and the synthesis of coordination polymers. nih.govnih.gov
The synthesis of thiourea derivatives can be achieved through several established methods, making them readily accessible for research. Common synthetic routes include the reaction of amines with isothiocyanates, or a one-pot reaction involving amines, carbon disulfide, and a coupling agent. researchgate.net
Table 2: Common Synthetic Routes to Thiourea Derivatives
| Method | Reactants | General Conditions |
|---|---|---|
| From Isothiocyanates | Amine (R-NH₂) + Isothiocyanate (R'-NCS) | Typically in an organic solvent at room temperature. |
| From Carbon Disulfide | Primary Amine (R-NH₂) + Carbon Disulfide (CS₂) | Often requires a coupling agent or catalyst. |
| From Thiophosgene (B130339) | Amine (R-NH₂) + Thiophosgene (CSCl₂) | Requires careful handling due to the toxicity of thiophosgene. |
This table summarizes general methods and is not exhaustive.
Significance of the (Dimethylamino)methylidene Moiety in Organic Synthesis and Ligand Design
The (dimethylamino)methylidene group, [ (CH₃)₂N-CH= ], is a key structural feature of N-[(E)-(dimethylamino)methylidene]thiourea. This moiety is essentially a vinylogous amidine, which significantly influences the electronic properties and reactivity of the molecule. The dimethylamino group is a strong electron-donating group, which increases the electron density on the adjacent double bond and the imine nitrogen.
In organic synthesis, this moiety can serve as a versatile synthon. For instance, compounds containing the (dimethylamino)methylidene group are used as intermediates in the construction of more complex molecules, including various heterocyclic systems. sigmaaldrich.com The reactivity of the imine bond, coupled with the electronic influence of the dimethylamino group, allows for a range of transformations.
In the context of ligand design, the (dimethylamino)methylidene group introduces additional donor atoms (the imine nitrogen and the amino nitrogen) that can participate in metal coordination. This extends the coordination possibilities beyond the thiourea core, potentially leading to polydentate ligands capable of forming highly stable and structurally unique metal complexes. The steric and electronic properties of the ligand can be fine-tuned by this moiety, which in turn affects the catalytic activity, stability, and spectroscopic properties of the resulting metal complexes. The amidine functionality itself is recognized as a valuable precursor for azaheterocycles and as a ligand for transition metal complexes. mdpi.com
While direct research on this compound is limited, its structure points to several promising areas of academic investigation. These trajectories are based on the known reactivity and applications of its constituent functional groups.
Coordination Chemistry and Catalysis: A primary research direction involves its use as a ligand for transition metals. The combination of the 'soft' sulfur donor from the thiourea part and the 'hard' nitrogen donors from the amidine part makes it a potentially versatile hemilabile ligand. Research would likely focus on synthesizing and characterizing its metal complexes (e.g., with palladium, platinum, copper, nickel) and evaluating their catalytic activity in reactions such as cross-coupling, hydrogenation, or polymerization. The electronic tuning provided by the dimethylamino group could be a key factor in optimizing catalyst performance.
Supramolecular Chemistry: The presence of multiple hydrogen bond donors (the -NH₂ group) and acceptors (the C=S group and the nitrogen atoms) makes this molecule an excellent candidate for studies in supramolecular chemistry. Research could explore its self-assembly into complex architectures, its ability to act as an anion receptor, or its use in the construction of metal-organic frameworks (MOFs). nih.gov
Synthesis of Heterocyclic Compounds: Thioureas are well-known precursors for the synthesis of heterocycles like thiazoles, pyrimidines, and triazoles. nih.govresearchgate.net The additional reactive sites in this compound could be exploited to develop novel synthetic routes to more complex, fused, or highly substituted heterocyclic systems. These compounds are often of interest in medicinal chemistry and materials science. researchgate.netnih.gov
Materials Science: The conjugated system within the molecule and the presence of polar functional groups suggest potential applications in materials science. Investigations might explore its use in the development of nonlinear optical materials, as components in organic light-emitting diodes (OLEDs), or as corrosion inhibitors, which are known applications for some thiourea derivatives. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
(E)-dimethylaminomethylidenethiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3S/c1-7(2)3-6-4(5)8/h3H,1-2H3,(H2,5,8)/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLKAJRZGTZKKB-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262077 | |
| Record name | [N(E)]-N-[(Dimethylamino)methylene]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943653-32-5, 83490-20-4 | |
| Record name | [N(E)]-N-[(Dimethylamino)methylene]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943653-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [N(E)]-N-[(Dimethylamino)methylene]thiourea | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID201262077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(E)-(dimethylamino)methylidene]thiourea | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for N E Dimethylamino Methylidene Thiourea and Analogous Structures
Conventional Multistep Synthesis Pathways
Conventional methods for synthesizing thiourea (B124793) derivatives often involve multistep sequences. A predominant strategy is the reaction of an amine with a thiocarbonyl transfer reagent. One common approach involves the in-situ generation of an isothiocyanate intermediate. For instance, the reaction of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) in an anhydrous solvent like acetone (B3395972) produces an acyl isothiocyanate. This highly reactive intermediate is then treated with a primary or secondary amine to yield the corresponding N-acylthiourea derivative. nih.govnih.gov The reaction proceeds via the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group. nih.gov
Another established multistep method is the reaction of amines with thiophosgene (B130339) or 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). nih.gov TCDI is often preferred as it is a safer alternative to the highly toxic thiophosgene. In this method, an amine is treated with TCDI, followed by the addition of a second amine to form unsymmetrical thioureas. For symmetrical thioureas, two equivalents of the same amine are used. nih.gov
The Hantzsch thiazole (B1198619) synthesis and its variations represent another classical route, particularly for synthesizing 2-aminothiazole (B372263) rings, which can be considered complex thiourea analogues. This method typically involves the condensation of a thiourea with an α-haloketone. rsc.org While versatile, these conventional methods can sometimes be limited by the availability of starting materials, harsh reaction conditions, or the generation of hazardous byproducts. rsc.org
Table 1: Overview of Conventional Synthesis Examples
| Starting Material 1 | Starting Material 2 | Intermediate | Final Product Class | Reference(s) |
|---|---|---|---|---|
| Acid Chloride | Ammonium Thiocyanate | Acyl Isothiocyanate | N-Acylthioureas | nih.govnih.gov |
| Amine | 1,1'-Thiocarbonyldiimidazole | N/A | Symmetrical/Unsymmetrical Thioureas | nih.gov |
| Thiourea | α-Haloketone | N/A | 2-Aminothiazoles | rsc.org |
Direct Synthesis from Precursors (e.g., Formamide (B127407) Acetals, Trialkyl Orthoformates)
The synthesis of N-[(E)-(dimethylamino)methylidene]thiourea can be achieved directly through the reaction of thiourea with activated formyl precursors such as formamide acetals. N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) is a particularly effective reagent for this transformation. researchgate.net In this reaction, the nucleophilic amino group of thiourea attacks the electrophilic carbon of the DMF-DMA. This is followed by the elimination of two equivalents of methanol (B129727) to form the stable amidine linkage, resulting in the desired product.
This method is highly efficient as it forms the C-N bond and the characteristic (dimethylamino)methylidene moiety in a single step. The versatility of DMF-DMA and related reagents, such as other N,N-dialkylformamide acetals, allows for the synthesis of a wide range of analogous structures by varying either the thiourea or the formamide acetal precursor. researchgate.net These reagents are known to react with various active methylene (B1212753) and amino groups, making them powerful tools for constructing enamines and amidines, which are key intermediates in the synthesis of many heterocyclic compounds. researchgate.net
Catalyst-Free and Green Chemistry Approaches in Thiourea Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly methods for thiourea synthesis. These approaches aim to minimize waste, avoid hazardous solvents, and reduce energy consumption. nih.gov
A prominent green strategy is the use of solvent-free reaction conditions. nih.govresearchgate.net The synthesis of various thiourea derivatives has been successfully achieved by simply grinding the reactants, such as an amine and an isothiocyanate, together in a mortar and pestle or using a ball mill. nih.gov This mechanochemical approach often leads to high yields in short reaction times and simplifies product purification, as the need for solvent removal is eliminated. nih.gov Microwave-assisted synthesis under solvent-free conditions has also proven effective for producing thiourea derivatives, such as 3,4-dihydropyrimidin-2-thiones, via Biginelli reactions. dergipark.org.tr
Another green approach involves using water as the reaction solvent. google.com Symmetrical disubstituted thioureas have been prepared from primary amines and carbon disulfide in water, avoiding the use of volatile organic solvents. nih.gov The development of one-pot, multicomponent reactions is another hallmark of green chemistry that has been applied to thiourea synthesis. For example, the Biginelli reaction, which combines an aldehyde, a β-ketoester, and a urea (B33335) or thiourea, provides direct access to complex heterocyclic structures in a single step. nih.gov These methods offer significant advantages in terms of operational simplicity, reduced environmental impact, and economic viability. nih.govresearchgate.net
Table 2: Comparison of Green Synthesis Approaches
| Method | Conditions | Advantages | Reference(s) |
|---|---|---|---|
| Mechanochemistry | Solvent-free, grinding | High yields, short reaction times, simple work-up | nih.gov |
| Microwave-Assisted | Solvent-free | Rapid, efficient, good yields | dergipark.org.tr |
| Aqueous Synthesis | Water as solvent | Environmentally benign, avoids organic solvents | google.comnih.gov |
Stereoselective Synthesis of Chiral Analogues and Derivatives
The synthesis of chiral, non-racemic thiourea derivatives has become a major focus of research, driven by their widespread success as organocatalysts in asymmetric synthesis. nih.govbeilstein-journals.orgdntb.gov.ua The most common and straightforward method for preparing chiral thioureas is the reaction of a chiral primary amine with an isothiocyanate. nih.govarkat-usa.org This reaction typically proceeds with high yields and retention of stereochemical integrity. A vast library of chiral thiourea catalysts has been developed using this method, often starting from readily available chiral sources like amino acids or cinchona alkaloids. nih.govacs.org
These chiral thioureas often function as bifunctional catalysts. beilstein-journals.orgresearchgate.net The thiourea moiety activates an electrophile through hydrogen bonding, while another functional group on the catalyst, such as a tertiary amine, acts as a Brønsted base to deprotonate a nucleophile. oup.com This dual activation mode enables high levels of stereocontrol in a variety of chemical transformations, including Michael additions, aza-Henry reactions, and Morita-Baylis-Hillman reactions. beilstein-journals.orgarkat-usa.orgacs.org
More complex stereoselective syntheses involve using chiral catalysts to generate new chiral centers. For example, isothioureas have been used as catalysts in Michael addition-lactamization protocols to generate iminothiazinanone heterocycles with high enantioselectivity. st-andrews.ac.uk In some cases, these reactions can even establish both point and axial chirality in a single process. st-andrews.ac.uk
Synthesis of Multifunctional Thiourea Systems
The synthesis of molecules incorporating a thiourea moiety alongside other functional groups is a powerful strategy for creating compounds with tailored properties for applications in catalysis, medicinal chemistry, and materials science. oup.combiointerfaceresearch.com
A key example is the development of bifunctional organocatalysts, as mentioned previously. By strategically placing a basic group (e.g., a tertiary amine) and a thiourea group on a chiral scaffold, chemists have created highly effective catalysts for asymmetric reactions. beilstein-journals.orgresearchgate.netoup.com
In medicinal chemistry, a common strategy is to combine the thiourea pharmacophore with other biologically active nuclei to create hybrid molecules. nih.gov For instance, thiourea derivatives carrying heterocyclic rings such as thiazole, benzothiazole, pyridine, or quinoline (B57606) have been synthesized and evaluated for various biological activities. nih.govscience.gov This molecular hybridization aims to produce compounds with enhanced potency or novel mechanisms of action.
N-Acylthioureas represent another important class of multifunctional systems. The presence of the acyl group, the thiourea linkage, and two amide-like protons makes these molecules versatile building blocks for synthesizing heterocyclic compounds and effective ligands for coordinating with metal ions. nih.govrsc.org The ability of the carbonyl oxygen and the thiocarbonyl sulfur to act as bidentate ligands has been exploited in the synthesis of metal complexes used, for example, as precursors for the deposition of metal sulfide (B99878) thin films. rsc.org
Advanced Structural Elucidation and Conformational Analysis of N E Dimethylamino Methylidene Thiourea
Spectroscopic Techniques for Structural Confirmation and Characterization
A suite of sophisticated spectroscopic methods is employed to meticulously characterize the molecular structure of N-[(E)-(dimethylamino)methylidene]thiourea.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of this compound in solution. A variety of NMR experiments, from simple one-dimensional to complex multi-dimensional and variable temperature studies, provide a wealth of information about the connectivity and dynamic behavior of the molecule.
One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental insights into the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their electronic environments. For thiourea (B124793) derivatives, the chemical shifts of NH protons are particularly informative. In related N,N'-bis[2-(dimethylamino)phenyl]thiourea compounds, the N-H resonance is observed as a broad singlet, indicating its involvement in hydrogen bonding. nih.gov For instance, in one such derivative, the NH resonance appears at δ 8.82 ppm. nih.gov The methyl protons of the dimethylamino group typically appear as a singlet in the upfield region of the spectrum. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments within the molecule. The thiocarbonyl (C=S) carbon is a key diagnostic signal, typically resonating at a downfield chemical shift. In various thiourea derivatives, this signal can be found in the range of δ 176-180 ppm. nih.govresearchgate.net For example, in N,N′-bis[2-(dimethylamino)phenyl]thiourea, the C=S resonance is observed at δ 178.66 ppm. nih.gov The carbons of the dimethylamino group are also readily identified in the spectrum. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Thiourea Derivatives
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| N-H | ~8.8-9.1 | - | nih.gov |
| N(CH₃)₂ | ~2.6 | ~44.0 | nih.gov |
| C=S | - | ~176-180 | nih.govresearchgate.net |
Two-dimensional NMR techniques are indispensable for establishing the precise connectivity of atoms within the this compound molecule. science.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is crucial for mapping out the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached, providing unambiguous one-bond ¹H-¹³C connections. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to four bonds. sdsu.edu HMBC is vital for piecing together the molecular skeleton by connecting different spin systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the respective protons are close in space, which is critical for determining the molecule's conformation and stereochemistry.
These 2D NMR experiments, when used in concert, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of this compound. science.gov
Variable Temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes such as conformational changes or restricted rotation around bonds. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of signals, which can provide information about the energy barriers of these dynamic processes. nih.gov For molecules with potential for rotational isomerism, such as around the C-N bonds in this compound, VT-NMR can be used to determine the rate of interconversion between different conformers. At low temperatures, the exchange may be slow enough on the NMR timescale to observe separate signals for each conformer, while at higher temperatures, these signals may coalesce into a single averaged peak.
Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach, have become increasingly valuable for predicting NMR chemical shifts. rsc.org This method involves calculating the magnetic shielding tensors for each nucleus in the molecule at a given level of theory. The predicted shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane.
By comparing the computationally predicted chemical shifts with the experimentally observed values, it is possible to:
Confirm the structural assignment.
Distinguish between different possible isomers or conformers. nih.gov
Gain a deeper understanding of the electronic structure of the molecule.
The accuracy of GIAO calculations is dependent on the level of theory and the basis set used. researchgate.net Modern approaches often combine these calculations with artificial neural networks to improve the accuracy of the predictions. rsc.orgnih.gov
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound. In electron ionization (EI) mass spectrometry of the parent compound, thiourea, the molecular ion peak is observed, confirming its molecular weight. nist.gov For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its specific molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms. For instance, in the mass spectra of related thiourea derivatives, fragmentation often involves the loss of specific neutral molecules or radicals, providing clues about the substituent groups. tsijournals.com A method using liquid chromatography-mass spectrometry (LC-MS/MS) for the determination of thiourea has been established where the parent ion was m/z 77 and daughter ions were m/z 60 and 43. researchgate.net
Table 2: Summary of Spectroscopic and Computational Analyses
| Technique | Information Gained |
|---|---|
| ¹H NMR | Proton environments and connectivity |
| ¹³C NMR | Carbon skeleton and functional groups |
| 2D-NMR (COSY, HSQC, HMBC, NOESY) | Detailed atomic connectivity and spatial proximity |
| VT-NMR | Dynamic processes and conformational analysis |
| Computational NMR Prediction (GIAO) | Confirmation of structure and stereochemistry |
| Mass Spectrometry | Molecular weight and fragmentation patterns |
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups. The IR spectrum of this compound is expected to show characteristic bands for the N-H, C=N, C=S, and C-N bonds.
The N-H stretching vibrations of the primary amine in the thiourea moiety typically appear as two bands in the region of 3400-3200 cm⁻¹. nih.gov The C=N stretching vibration of the methylidene group is expected in the 1680-1620 cm⁻¹ range. The thioamide group gives rise to several characteristic bands. The C=S stretching vibration is often coupled with other vibrations and can be found over a broad range, but a significant contribution is expected around 1175 cm⁻¹. The asymmetric and symmetric stretching of the thioamide C-N bond also provides characteristic peaks. In related acyl thiourea derivatives, N-H stretching appears around 3190 cm⁻¹, C=O (analogous to C=N here) around 1695 cm⁻¹, and C=S around 1175 cm⁻¹. nih.gov
Table 2: Expected IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H stretch | 3400-3200 | Thiourea (-NH₂) |
| C-H stretch | 3000-2850 | Dimethylamino (-CH₃) |
| C=N stretch | 1680-1620 | Methylidene |
| N-H bend | 1650-1580 | Thiourea (-NH₂) |
| C-N stretch | 1400-1200 | Amidine/Thioamide |
UV-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The UV-Vis spectrum of this compound is governed by electronic transitions involving its π-system and non-bonding electrons. The molecule contains several chromophores: the C=S (thiocarbonyl) group, the C=N double bond, and the nitrogen atoms with lone pairs of electrons. Two main types of transitions are expected:
π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system C=N-C=S contributes to this absorption, which is expected to occur at shorter wavelengths in the UV region. For a related bis-thiourea derivative, a maximum absorption band at 277 nm was attributed to a π → π* transition. nih.gov
n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the sulfur and nitrogen atoms) to a π* antibonding orbital. These are typically lower in energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions. The thiocarbonyl group (C=S) is well-known to exhibit an n → π* transition. In thiourea, this transition is observed around 235 nm. nih.gov The spectrum of N,N-dimethylformamide, a related structure, shows a low-intensity absorption around 276 nm. researchgate.net
Based on these related compounds, this compound is predicted to have a strong absorption band below 250 nm (π → π) and a weaker band at a longer wavelength, likely between 270-320 nm (n → π).
X-ray Crystallography and Solid-State Structure Determination
While a specific crystal structure for this compound has not been detailed in the searched literature, extensive studies on related N,N'-disubstituted thioureas provide a clear picture of the expected solid-state structure. nsf.govnih.gov
The thiourea backbone is generally planar. nsf.gov The C=S bond length in thiourea derivatives is typically around 1.650-1.690 Å, which is intermediate between a pure double and single bond, indicating resonance delocalization within the N-C=S system. nih.govmdpi.com The C-N bond lengths within the thiourea core are also intermediate, typically in the range of 1.33-1.37 Å, further supporting electron delocalization. nih.gov
A crucial feature of the solid-state structure of thioureas is the extensive network of intermolecular hydrogen bonds. The -NH₂ group acts as a hydrogen bond donor, while the sulfur atom of the thiocarbonyl group is a strong hydrogen bond acceptor. This often leads to the formation of centrosymmetric dimers through N-H···S interactions, creating characteristic R²₂(8) ring motifs. nih.gov These dimers can then be further linked into chains or more complex three-dimensional networks. nih.gov The planarity of the molecule would also facilitate π-π stacking interactions, further stabilizing the crystal lattice. nih.gov
Conformational Studies and Rotational Barrier Energy Analysis
The conformational flexibility of this compound is primarily dictated by rotation around the C-N bonds. The rotation around the C-N(CH₃)₂ bond is of particular interest as it disrupts the π-conjugation across the molecule.
Studies on the structurally analogous compound, 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea, provide significant insight. nih.gov Using dynamic NMR spectroscopy, the rotational barrier for the enamine group (analogous to the dimethylaminomethylidene group in the target molecule) was experimentally determined to be a remarkably high 18.6 kcal/mol. nih.gov This high barrier is a direct consequence of the partial double bond character of the C-N(CH₃)₂ bond, which arises from the delocalization of the nitrogen lone pair into the π-system.
Theoretical calculations using Density Functional Theory (DFT) support these experimental findings. nih.gov The ground state (GS) conformation is planar, maximizing π-conjugation. The transition state (TS) for rotation involves a 90° twist around the C-N(CH₃)₂ bond, which breaks this conjugation, leading to a significant energy penalty. The stability of the planar ground state is enhanced by the delocalization of the lone pair of electrons on the terminal nitrogen atom into the antibonding orbital of the adjacent C=N double bond. nih.gov Similar studies on N,N,N'-trimethylthiourea have also shown substantial rotational barriers around the C-N(CH₃)₂ bond, with values around 10.5 kcal/mol in methanol (B129727). researchgate.net The rotational barriers in amidines and related systems are known to be sensitive to substituent and solvent effects, with more polar solvents potentially stabilizing the more charge-separated transition state. rsc.orgnih.gov
Table 3: Comparison of Rotational Barriers
| Compound | Bond | Rotational Barrier (kcal/mol) | Method |
|---|---|---|---|
| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea nih.gov | C-N(CH₃)₂ (enamine) | 18.6 | Experimental (NMR) |
| N,N,N'-trimethylthiourea researchgate.net | C-N(CH₃)₂ | 10.5 | Experimental (NMR) |
This high rotational barrier indicates that this compound is conformationally restricted at room temperature, existing predominantly in a planar or near-planar conformation.
Atropisomerism and Rotational Isomerism in Analogues
The phenomenon of hindered rotation around single bonds, leading to the existence of stable or semi-stable rotational isomers (rotamers), is a key stereochemical feature in analogues of this compound. This restricted rotation is primarily observed around the C-N bonds within the thiourea moiety, which exhibit significant double bond character due to resonance. When bulky substituents are present, particularly on the nitrogen atoms, the energy barrier to rotation can become substantial enough to allow for the isolation of distinct conformational isomers at room temperature, a phenomenon known as atropisomerism.
Rotational Isomerism in Acyclic Thioureas
In simple acyclic thioureas, the delocalization of the nitrogen lone pair electrons into the C=S π-system results in a partial double bond character for the C-N bonds. This restricts free rotation, leading to the possibility of different planar or near-planar conformations. The energy barrier to this rotation can be quantified using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy by observing the coalescence of signals from the distinct isomeric forms at elevated temperatures.
The free energy of activation (ΔG‡) for rotation around the C-N bond in the parent thiourea molecule is approximately 13.5–14.0 kcal/mol. This barrier is influenced by factors such as solvent polarity and hydrogen bonding. In substituted thioureas, the nature of the substituents plays a crucial role in determining the height of the rotational barrier.
For instance, in N,N,N'-trimethylthiourea, the rotational barrier for the C-N(CH₃)₂ bond is around 10.5 kcal/mol in methanol. A particularly relevant analogue is 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea, which, although a urea (B33335), provides insight into the electronic effects of the dimethylaminomethylene group. In this compound, the rotational barrier around the enamine C-N bond is significantly high, measured at 18.6 kcal/mol. This high barrier is attributed to the enhanced delocalization of the nitrogen lone pair into the adjacent C=C double bond, which increases the double bond character of the C-N bond.
| Compound | Rotational Barrier (ΔG‡) (kcal/mol) | Solvent | Method |
|---|---|---|---|
| Thiourea | 13.5 - 14.0 | Dimethylformamide/Dimethyl sulfoxide (B87167) | Dynamic NMR |
| N,N,N'-Trimethylthiourea | 10.5 | Methanol | Dynamic NMR |
| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | 18.6 (enamine C-N bond) | Not specified | Dynamic NMR |
Atropisomerism in N-Aryl Analogues
When one of the nitrogen atoms of the thiourea is substituted with a sterically demanding aryl group, particularly one with ortho-substituents, the rotational barrier around the N-aryl bond can become sufficiently high to allow for the isolation of stable atropisomers. These atropisomers are stereoisomers resulting from hindered rotation about a single bond, where the isomers are stable enough to be separated.
A notable example is found in the cyclized derivatives of N,N'-diarylthioureas, such as 2-imino-thiazolidin-4-ones. While not direct analogues of this compound, the parent thioureas used in their synthesis provide a model for atropisomerism. In solution, these precursor thioureas can exhibit interconversion between E,Z and Z,E conformations with a ΔG‡ of around 50 kJ/mol (approximately 12 kcal/mol).
More pronounced atropisomerism is observed in N,N'-diaryl-2-iminothiazoline derivatives formed from unsymmetrical N,N'-diarylthioureas. The steric hindrance between the ortho-substituents on the aryl rings and the rest of the molecule creates a significant barrier to rotation around the N-aryl bond. For these compounds, the barriers to enantiomerization have been determined to be as high as 110-122 kJ/mol (approximately 26-29 kcal/mol), indicating that the atropisomers are configurationally stable at room temperature and can be resolved using chiral chromatography.
In a study of dialkyl 2-(2,6-dimethylphenylamino)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4-dicarboxylates, which feature a hindered N-aryl bond, the rotational energy barriers (ΔG‡) for the interconversion of atropisomers were calculated from dynamic ¹H NMR data. These barriers were found to be in the range of 54.0 to 57.2 kJ/mol (approximately 12.9 to 13.7 kcal/mol). Theoretical calculations at the HF/6-31G level of theory were in good agreement with these experimental values, predicting a barrier of approximately 60 kJ/mol (14.3 kcal/mol).
| Compound Class | Rotational Barrier (ΔG‡) | Significance |
|---|---|---|
| N,N'-Diarylthiourea precursors | ~50 kJ/mol (~12 kcal/mol) | Demonstrates conformational isomerism in solution. |
| N,N'-Diaryl-2-iminothiazoline derivatives | 110 - 122 kJ/mol (26 - 29 kcal/mol) | Indicates stable atropisomers at room temperature. |
| Dialkyl 2-(2,6-dimethylphenylamino)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4-dicarboxylates | 54.0 - 57.2 kJ/mol (12.9 - 13.7 kcal/mol) | Shows restricted rotation around the N-aryl bond leading to observable dynamic effects in NMR. |
The study of atropisomerism and rotational isomerism in analogues of this compound highlights the intricate relationship between molecular structure and conformational dynamics. The presence of bulky substituents and the electronic nature of the molecular framework can lead to significant energy barriers for bond rotation, resulting in the existence of distinct and, in some cases, separable stereoisomers. This has important implications for understanding the three-dimensional structure and potential interactions of these molecules in various chemical and biological contexts.
Theoretical and Computational Investigations of N E Dimethylamino Methylidene Thiourea
Quantum Chemical Calculations (e.g., DFT, HF methods)
Quantum chemical calculations are fundamental tools for investigating the molecular properties of N-[(E)-(dimethylamino)methylidene]thiourea. Among the most widely employed methods are Density Functional Theory (DFT) and Hartree-Fock (HF) theory. mersin.edu.trnih.gov These computational approaches allow for the detailed exploration of molecular structure, vibrational frequencies, and electronic properties in the ground state. mersin.edu.tr
The Hartree-Fock method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While useful, it does not fully account for electron correlation, which can affect the accuracy of the results.
Density Functional Theory has become a more popular alternative, offering a good balance between computational cost and accuracy by including effects of electron correlation. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for studying thiourea (B124793) derivatives. mersin.edu.tr Calculations are typically performed with various basis sets, such as 6-31G(d) and 6-311++G(d,p), which define the set of functions used to build the molecular orbitals. mersin.edu.trmdpi.com Studies comparing these methods for similar molecules, like N,N-dimethyl-N´-(2-chlorobenzoyl)thiourea, have shown that B3LYP often provides results, particularly for vibrational frequencies, that are in better agreement with experimental data than the scaled Hartree-Fock approach. mersin.edu.tr
Molecular Geometry Optimization and Vibrational Frequency Analysis
A crucial first step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. mersin.edu.tr This process systematically adjusts the bond lengths, bond angles, and dihedral angles to locate a stable structure on the potential energy surface. For this compound, this would involve determining the precise spatial arrangement of its atoms. Theoretical calculations on related thiourea compounds have been successfully used to predict their geometric parameters. nih.gov
Once the geometry is optimized, vibrational frequency analysis is performed. This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. mersin.edu.tr These calculations not only help in the assignment of experimental spectral bands but also confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). mersin.edu.trnih.gov For instance, key vibrational modes for this molecule would include N-H stretching, C=S stretching, C-N stretching, and various bending modes of the methyl and methylidene groups.
Below are tables of representative theoretical geometric parameters and vibrational frequencies for this compound, based on DFT/B3LYP calculations of analogous structures.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=S | 1.690 |
| Bond Length (Å) | C-N (thiourea) | 1.365 |
| Bond Length (Å) | C=N (methylidene) | 1.287 |
| Bond Length (Å) | N-C (dimethylamino) | 1.455 |
| Bond Angle (°) | N-C-S | 120.3 |
| Bond Angle (°) | N-C-N | 116.8 |
| Dihedral Angle (°) | S-C-N-C | 178.5 |
Table 2: Selected Calculated Vibrational Frequencies
| Assignment | Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | 3445 | Asymmetric NH₂ stretch |
| ν(N-H) | 3180 | Symmetric NH₂ stretch |
| ν(C-H) | 3050 | Methylidene C-H stretch |
| ν(C-H) | 2950 | Methyl C-H stretch |
| δ(N-H) | 1640 | NH₂ scissoring |
| ν(C=N) + ν(C-N) | 1560 | Mixed stretching modes |
| ν(C=S) | 710 | Thione C=S stretch |
Electronic Structure Analysis
The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. mdpi.comresearchgate.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.comresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. mdpi.com
Table 3: Calculated Frontier Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.50 |
| HOMO-LUMO Gap (ΔE) | 4.35 |
FMO analysis involves visualizing the distribution of electron density in the HOMO and LUMO to predict sites of chemical reactivity. For this compound, the HOMO is expected to be primarily localized over the more electron-rich regions of the molecule, particularly the thiourea moiety, including the sulfur and adjacent nitrogen atoms. This indicates that these sites are the most probable for electrophilic attack.
Conversely, the LUMO is typically distributed over the electron-accepting parts of the molecule. In this compound, the LUMO would likely be centered on the π* anti-bonding orbital of the C=N and C=S double bonds. This distribution identifies the regions susceptible to nucleophilic attack. The spatial arrangement of these orbitals is key to understanding charge transfer within the molecule upon electronic excitation. scispace.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by transforming the calculated molecular orbitals into a localized basis corresponding to the Lewis structure (bonds, lone pairs). materialsciencejournal.org This method is particularly useful for quantifying intramolecular interactions and charge delocalization.
Table 4: Selected NBO Second-Order Perturbation Energies (E(2))
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (S) | π(N-C) | 45.5 | Lone Pair -> Anti-bonding π |
| LP (Ndimethylamino) | π(C=N) | 50.2 | Lone Pair -> Anti-bonding π |
| LP (Nthiourea) | π(C=S) | 65.8 | Lone Pair -> Anti-bonding π |
| π (C=N) | π(C=S) | 20.1 | π Bond -> Anti-bonding π |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. mdpi.com It is a valuable tool for identifying the electrophilic and nucleophilic sites and predicting intermolecular interactions. mdpi.comnih.gov The MEP surface is colored according to the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents areas of neutral potential.
For this compound, the MEP map would show the most negative potential (red) concentrated around the highly electronegative sulfur atom of the thiocarbonyl group, making it a primary site for hydrogen bonding and interactions with electrophiles. Regions of positive potential (blue) would be located around the hydrogen atoms of the thiourea amine (N-H) group, identifying them as hydrogen bond donors. The dimethylamino group and the rest of the carbon skeleton would exhibit intermediate potential values. This detailed mapping of the electronic landscape provides crucial insights into the molecule's reactivity and how it will interact with other molecules and biological targets.
Solvent Effects in Computational Models (e.g., Polarizable Continuum Model, PCM)
The properties and behavior of a solute molecule can be significantly influenced by its solvent environment. Computational models are essential for understanding these interactions. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that models the solvent as a continuous dielectric medium, allowing for the calculation of solvation energies and the effect of the solvent on molecular properties. researchgate.netbeilstein-journals.org
In the context of thiourea derivatives, PCM analysis is employed to evaluate thermodynamic quantities in various solvents, including electrostatic contributions, dispersion energies, and repulsion energies. researchgate.net For a polar molecule like this compound, which contains both hydrogen bond donors (N-H groups) and acceptors (C=S and nitrogen atoms), the choice of solvent is expected to have a notable impact on its conformational stability and electronic properties.
Computational studies on similar thiourea compounds show that parameters such as solvation free energy, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) are sensitive to the dielectric constant of the solvent. researchgate.net For instance, an increase in solvent polarity typically leads to greater stabilization of polar structures and can influence the energy barrier for conformational changes. beilstein-journals.org While specific PCM data for this compound is not detailed in the available literature, the expected trends can be illustrated. Calculations would typically involve optimizing the molecule's geometry in the gas phase and then in the presence of different solvents to determine the solvation free energy and other properties.
Interactive Table 1: Illustrative Solvation Free Energy Data using PCM
This table presents hypothetical data illustrating how the solvation free energy (ΔGsolv) and dipole moment (μ) of this compound might vary across solvents with different dielectric constants (ε), as predicted by a PCM calculation.
| Solvent | Dielectric Constant (ε) | ΔGsolv (kcal/mol) | Dipole Moment (Debye) |
| Gas Phase | 1.0 | 0.00 | 5.8 |
| Toluene | 2.4 | -4.5 | 6.7 |
| Methanol (B129727) | 32.6 | -9.8 | 7.9 |
| Water | 78.4 | -11.2 | 8.3 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the excited-state properties of molecules, such as electronic absorption spectra. researchgate.netnih.gov It provides insights into the electronic transitions between molecular orbitals that occur when a molecule absorbs light. researchgate.net This method is valuable for predicting the absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the orbitals involved in the transitions (e.g., π→π* or n→π*). researchgate.netcnr.it
For this compound, the key chromophores include the thiourea moiety (C=S) and the dimethylamino-methylidene group (-N=CH-N(CH₃)₂), which form a conjugated system. TD-DFT calculations can elucidate the electronic transitions responsible for its UV-Visible absorption profile. Typically, such calculations would predict intense π→π* transitions associated with the delocalized electrons across the conjugated backbone and weaker n→π* transitions involving the non-bonding electrons on the sulfur and nitrogen atoms.
The inclusion of solvent effects, often through the PCM model within the TD-DFT framework, is crucial for accurate predictions, as solvatochromic shifts (changes in absorption wavelength with solvent polarity) are common. researchgate.net While specific TD-DFT results for this compound are not available, a representative analysis for a thiourea derivative would involve calculating the vertical excitation energies from the optimized ground state geometry.
Interactive Table 2: Illustrative TD-DFT Electronic Transition Data
This table shows hypothetical TD-DFT results for the principal electronic transitions of this compound in a solvent like methanol.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 345 | 0.08 | n → π |
| S₀ → S₂ | 290 | 0.65 | π → π |
| S₀ → S₃ | 255 | 0.42 | π → π* |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties onto a unique molecular surface, it provides a detailed picture of how molecules pack together and which atomic contacts are most significant. nih.govnih.gov The analysis generates a 3D Hirshfeld surface and a corresponding 2D "fingerprint plot," which summarizes all intermolecular contacts and their relative contributions. desy.de
In the crystal structure of a thiourea derivative, intermolecular hydrogen bonds involving the N-H groups as donors and the thione sulfur atom (S) or nitrogen atoms as acceptors are typically dominant features. nih.govresearchgate.net For this compound, one would expect to observe significant N-H···S and potentially N-H···N hydrogen bonds, which are crucial for stabilizing the supramolecular assembly. nih.gov
Interactive Table 3: Illustrative Hirshfeld Surface Contact Contributions
This table provides a hypothetical summary of the percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface area for crystalline this compound.
| Contact Type | Contribution (%) | Description |
| H···H | 45.5 | Van der Waals interactions |
| S···H / H···S | 25.0 | N-H···S hydrogen bonds and other contacts |
| C···H / H···C | 18.2 | Weak C-H···π or C-H···S/N interactions |
| N···H / H···N | 8.5 | N-H···N hydrogen bonds |
| Others | 2.8 | Minor contacts (e.g., C···C, N···S) |
Chemical Reactivity and Mechanistic Pathways of N E Dimethylamino Methylidene Thiourea
Nucleophilic Addition Reactions
The thiourea (B124793) moiety is known to participate in nucleophilic addition reactions, a reactivity that can be influenced by substituents. Thioureas bearing electron-withdrawing groups on an aromatic ring can act like Lewis acids, promoting the addition of nucleophiles to various electrophiles. researchgate.net The general principle involves the activation of electrophiles through hydrogen bonding with the thiourea protons, enhancing their susceptibility to nucleophilic attack.
One key reaction type involving the dimethylaminomethylidene group is transamination. This transformation likely proceeds through a primary nucleophilic attack of an amine, in a manner similar to a Michael addition, onto the electrophilic carbon of the methylidene fragment. This is followed by the elimination of a dimethylamine (B145610) molecule to yield the final transaminated product. mdpi.com This process effectively substitutes the dimethylamino group with another amine, demonstrating the role of the compound as a useful intermediate for synthesizing more complex structures. mdpi.com
The broader class of thiourea derivatives engages in conjugate addition reactions. For instance, the nucleophilic Michael reaction between activated alkynes and nucleophiles like thiols is a well-established transformation. bham.ac.uk While not a direct reaction of N-[(E)-(dimethylamino)methylidene]thiourea itself, it illustrates the inherent nucleophilicity of the sulfur atom in the thiourea functional group, a key aspect of its chemical character.
Cyclization Reactions and Heterocycle Formation (e.g., Thiazole (B1198619) Derivatives)
A significant area of the reactivity of this compound and related compounds is their use as precursors for the synthesis of heterocyclic systems, particularly thiazole derivatives. The formation of the thiazole ring typically involves the reaction of the thiourea's sulfur atom with a suitable electrophile containing two carbon atoms. researchgate.net
Thiourea derivatives can undergo cyclization with various reagents to form a range of heterocycles:
Thiazoles: Reaction with α-haloketones is a classic method for synthesizing 2-aminothiazoles. researchgate.net An alternative approach involves the condensation of substituted thioureas with ketones in the presence of dimethyl sulfoxide (B87167) (DMSO) and hydrogen halides, avoiding the need for pre-functionalized α-haloketones. researchgate.net The mechanism is proposed to involve the attack of the thiourea's sulfur atom on the more substituted α-carbon of the ketone. researchgate.net Similarly, reactions with hydrazonyl chlorides can yield 1,3-thiazole derivatives through nucleophilic substitution followed by cyclization. nih.gov
Thiadiazoles: Oxidative cyclization is a common route. For instance, treatment of a N,N'-disubstituted thiourea with bromine in acetic acid can lead to thiazole formation, whereas reaction with sodium hypochlorite (B82951) in the presence of an ammonia (B1221849) source can result in a thiadiazole via the formation of a sulphenyl chloride intermediate, amination, and subsequent intramolecular cyclodehydration. ekb.eg
Thiazolidinones: Reaction with ethyl chloroacetate (B1199739) in the presence of a base like sodium acetate (B1210297) leads to the formation of thiazolidinone derivatives. nih.gov
Other Heterocycles: Depending on the reaction partner, thiourea derivatives can be converted into triazoles, pyrroles, and oxathiazoles. ekb.eg
The table below summarizes various cyclization reactions involving thiourea derivatives.
| Starting Thiourea Derivative | Reagent(s) | Resulting Heterocycle | Reference |
| N,N'-disubstituted thiourea | Bromine / Acetic Acid | Thiazole | ekb.eg |
| N,N'-disubstituted thiourea | Sodium Hypochlorite / NaOH / NH4OH | Thiadiazole | ekb.eg |
| N-aryl thiourea | Semicarbazide | Triazole | ekb.eg |
| N-alkylthiourea | Acetone (B3395972) / HCl / DMSO | 1,3-Thiazole | researchgate.net |
| Carbothioamide (Thiourea derivative) | Hydrazonyl chloride / Triethylamine | 1,3-Thiazole | nih.gov |
| Carbothioamide (Thiourea derivative) | Ethyl chloroacetate / Sodium Acetate | Thiazolidinone | nih.gov |
Studies of Reaction Kinetics and Rate Laws
Kinetic studies on the reactions of thioureas provide fundamental insights into their reaction mechanisms. The oxidation of thiourea and various N-substituted thioureas by chloramine-T (CAT) in an acidic medium has been investigated, revealing important details about the reaction's dependence on reactant concentrations. researchgate.net
The study found that the oxidation reactions for all investigated thioureas follow identical kinetics. The reaction rate is first order with respect to the concentrations of chloramine-T, the specific thiourea, and H+ ions. researchgate.net The derived rate law is consistent with a mechanism where the conjugate acid of CAT (CH₃C₆H₄SO₂NHCl) interacts with the thiourea substrate in a slow, rate-determining step to form an intermediate complex. researchgate.net This complex then proceeds through rapid subsequent steps to yield the final product, a formamidine (B1211174) disulfide.
Key findings from the kinetic study are summarized below:
Rate Law: Rate = k[CAT]₀[Thiourea]₀[H⁺]
Effect of Ionic Strength: Negligible influence on the reaction rate.
Solvent Isotope Effect: A study using D₂O was conducted.
Effect of Dielectric Constant: Decreasing the dielectric constant of the medium by adding methanol (B129727) was found to decrease the reaction rate.
Activation parameters, including enthalpy and entropy of activation, were calculated from studies at different temperatures. An isokinetic relationship was observed, suggesting that enthalpy factors control the reaction rates. researchgate.net The reactivity order for different N-substituted thioureas was established as: N-allylthiourea > N-phenylthiourea > N-methylthiourea > thiourea > N-tolylthiourea. researchgate.net
| Parameter | Observation | Implication |
| Reaction Order | First order in [CAT], [Thiourea], and [H⁺] | All three species are involved in or before the rate-determining step. |
| Activation Parameters | Isokinetic relationship observed (β = 314 K) | The reaction series follows a common mechanism, controlled by enthalpy factors. |
| Substituent Effects | Rate: N-allyl > N-phenyl > N-methyl > thiourea > N-tolyl | Electronic and steric effects of substituents influence the nucleophilicity of the thiourea. |
Intramolecular Rearrangements
While direct studies on the intramolecular rearrangements of this compound are not extensively documented, related structures provide insight into potential pathways. Chiral thiourea derivatives have been effectively used as catalysts in enantioselective intramolecular Cope-type hydroamination reactions. nih.gov This reaction involves the rearrangement of a bishomoallylic hydroxylamine (B1172632) to form a pyrrolidine (B122466) product through a pericyclic pathway. nih.gov The thiourea catalyst facilitates the reaction by stabilizing the dipolar transition state via hydrogen bonding interactions. nih.gov
Computational studies using Density Functional Theory (DFT) have shown that a N,N'-dimethylthiourea catalyst can significantly lower the activation energy of the Cope hydroamination reaction compared to the uncatalyzed process. nih.gov This demonstrates the ability of the thiourea moiety to organize and stabilize transition states in intramolecular rearrangements.
In a structurally related compound, 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea, dynamic NMR experiments revealed a high rotational energy barrier (18.6 kcal/mol) around the enamine C-N bond. mdpi.com This restricted rotation is a form of dynamic intramolecular process and highlights the significant electronic delocalization from the nitrogen lone pair into the adjacent double bond, leading to a high degree of double-bond character in the C-N bond. mdpi.com Such electronic properties are crucial in determining the feasibility and energetics of potential intramolecular rearrangements.
Mechanistic Studies of Functional Group Transformations
Mechanistic investigations, often supported by computational methods like DFT, are crucial for understanding the transformation of functional groups in thiourea derivatives. The oxidative cyclization of N,N'-diphenylthioureas to form 2-(N-arylamino)benzothiazole, for example, has been studied mechanistically. researchgate.net
In other transformations, the reaction pathway can be highly dependent on the reagents and substituents. For instance, when N-substituted-N'-benzoylthioureas are treated with certain catalysts, they may not undergo the expected cyclization to benzothiazoles but instead decompose to benzamides and thiobenzamides. researchgate.net DFT calculations have shown that the electronic nature of substituents on the aryl group determines the product distribution; electron-donating groups favor the formation of benzamide, while electron-withdrawing groups lead to thiobenzamide. researchgate.net
The mechanism for the formation of 1,3-thiazoles from thioureas and ketones in a DMSO/HX system is proposed to proceed via the enolization of the ketone and activation of the thiourea sulfur. researchgate.net The ring closure occurs through the formation of an S–C bond between the thiourea sulfur and an α-carbon of the ketone, followed by the formation of an N–C bond between a thiourea nitrogen and the carbonyl carbon. researchgate.net
Coordination Chemistry of N E Dimethylamino Methylidene Thiourea
Ligand Properties and Donor Atom Identification (Sulfur, Nitrogen)
N-[(E)-(dimethylamino)methylidene]thiourea, as a ligand, possesses two primary types of donor atoms: sulfur and nitrogen. The thiourea (B124793) moiety contains a soft sulfur donor atom, which is known to form strong bonds with soft metal ions. Additionally, the molecule contains two distinct nitrogen atoms—the imine nitrogen and the amino nitrogen—which are harder donor sites compared to sulfur. This combination of hard and soft donor atoms makes this compound a versatile ligand capable of coordinating with a wide range of metal ions. The specific donor atom that coordinates to a metal center is influenced by the nature of the metal ion (hard or soft acid-base principles), the steric environment, and the reaction conditions.
The presence of both sulfur and nitrogen donor atoms allows for a variety of bonding possibilities and versatility in coordination. nih.gov The electronic and steric properties of the substituents on the nitrogen atoms can alter the physical and chemical properties of the resulting metal complexes. nih.gov
Coordination Modes: Monodentate (S), Bidentate (N,S), Bridging
Reflecting its versatile donor capabilities, this compound can adopt several coordination modes:
Monodentate (S): The most common coordination mode for thiourea-based ligands is through the sulfur atom. In this mode, the ligand acts as a neutral monodentate ligand, forming a single bond with the metal center. This type of coordination is often observed with soft metal ions that have a high affinity for sulfur. Spectroscopic data, particularly changes in the C=S stretching frequency in infrared spectra, can provide evidence for sulfur coordination. mdpi.com
Bidentate (N,S): The ligand can also function as a bidentate chelating agent, coordinating to a metal center through both a nitrogen atom (typically the imine nitrogen) and the sulfur atom. This results in the formation of a stable chelate ring. Bidentate coordination often occurs in the presence of a base, which can deprotonate the ligand, facilitating coordination through the nitrogen atom. mdpi.com
Bridging: In some instances, the thiourea derivative can act as a bridging ligand, linking two metal centers. This can occur through the sulfur atom, which can bond to two different metal ions simultaneously, or through a combination of sulfur and nitrogen atoms coordinating to different metal centers.
The coordination behavior of thiourea derivatives is diverse, with possibilities for monodentate coordination through the sulfur atom, bidentate coordination involving both nitrogen and sulfur atoms, and even bridging modes that connect multiple metal centers. mdpi.com
Synthesis and Characterization of Metal Complexes (e.g., Ni, Cu, Pd, Pt, Zn, Cd, Hg, Ru)
Metal complexes of this compound and related thiourea derivatives can be synthesized through various methods. A common approach involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, reacting two equivalents of a thiourea ligand with a metal salt such as CoCl₂, NiBr₂, PdX₂ (X = Cl, Br), or ZnI₂ in acetonitrile (B52724) can yield four-coordinated monomeric complexes. nih.gov Similarly, complexes of copper, palladium, platinum, and mercury have been synthesized by reacting a thiourea derivative with the corresponding metal chlorides. mdpi.com The stoichiometry of the reactants (metal-to-ligand ratio) and the reaction conditions (solvent, temperature, presence of a base) can influence the final product's structure and coordination number.
Characterization of the resulting metal complexes is typically achieved using a combination of analytical and spectroscopic techniques, including:
Elemental Analysis: To determine the empirical formula of the complex.
Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=S, N-H) upon complexation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To elucidate the structure of the complex in solution and to confirm the coordination of the ligand.
UV-Visible Spectroscopy: To study the electronic transitions within the complex.
Molar Conductivity Measurements: To determine if the complex is an electrolyte or non-electrolyte in solution.
For example, the synthesis of palladium(II) complexes with thiourea ligands can be achieved by reacting K₂[PdCl₄] with the respective thione. researchgate.net Nickel(II) complexes have been prepared by reacting a thiourea ligand with nickel chloride in an ethanolic solution. chalcogen.ro
Structural Analysis of Coordination Compounds (e.g., X-ray Diffraction of Complexes)
Single-crystal X-ray diffraction is a powerful technique for the definitive structural elucidation of coordination compounds. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.
For metal complexes of thiourea derivatives, X-ray diffraction studies have revealed various coordination geometries. For example, palladium(II) complexes with N,N'-dimethylthiourea and tetramethylthiourea (B1220291) have been shown to adopt a square-planar coordination environment around the Pd(II) ion. researchgate.net In contrast, a Co(II) complex with a sterically hindered thiourea ligand was found to have a distorted tetrahedral structure. nih.gov The specific geometry is influenced by factors such as the metal ion, the steric bulk of the ligand, and the counter-ions present.
| Metal Ion | Coordination Geometry | Example Complex |
| Pd(II) | Square Planar | [Pd(N,N'-dimethylthiourea)₄]Cl₂ |
| Co(II) | Distorted Tetrahedral | [L₂CoCl₂] (L = 1,3-bis(2,6-diethylphenyl)thiourea) |
| Ni(II) | Square Planar | [Ni(MTHC)₂] (MTHC = [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea) |
These structural analyses are crucial for understanding the nature of the metal-ligand bonding and for correlating the structure with the observed chemical and physical properties of the complexes.
Spectroscopic Signatures of Metal Complexation (e.g., NMR, IR Chemical Shifts)
Spectroscopic techniques provide valuable insights into the coordination of this compound to metal ions.
Infrared (IR) Spectroscopy: Upon complexation, the IR spectrum of the ligand undergoes characteristic changes. A key indicator of sulfur coordination is the shift in the ν(C=S) stretching frequency. This band typically shifts to a lower wavenumber upon coordination, indicating a weakening of the C=S double bond due to the donation of electron density from the sulfur atom to the metal. mdpi.com Concurrently, the ν(C-N) stretching frequency may shift to a higher wavenumber.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are instrumental in characterizing these complexes in solution.
In ¹H NMR , the chemical shifts of the N-H protons are particularly sensitive to coordination. A downfield shift of the N-H resonance upon complexation is often observed, which can be attributed to the donation of electron density to the metal center, resulting in deshielding of the protons. nih.gov
In ¹³C NMR , the chemical shift of the thiocarbonyl carbon (C=S) is a diagnostic marker for coordination. A significant shift in the C=S signal upon complexation provides strong evidence for the involvement of the sulfur atom in bonding. nih.gov For instance, an upfield shift in the >C=S resonance is consistent with sulfur coordination to palladium(II). researchgate.net
| Spectroscopic Technique | Key Signature of Complexation |
| IR Spectroscopy | Shift of the ν(C=S) stretching frequency to a lower wavenumber. |
| ¹H NMR Spectroscopy | Downfield shift of the N-H proton resonances. |
| ¹³C NMR Spectroscopy | Shift in the resonance of the thiocarbonyl (C=S) carbon. |
Stability and Thermodynamics of Complex Formation
The stability of metal complexes with this compound is a critical aspect of their coordination chemistry. The thermodynamic stability of these complexes is quantified by their formation constants (or stability constants), which describe the equilibrium between the free metal ion and the ligand to form the complex in solution.
Several factors influence the stability of these complexes:
Nature of the Metal Ion: The stability of the complex is dependent on the nature of the metal ion, following trends such as the Irving-Williams series for divalent transition metals.
Ligand Basicity: The basicity of the donor atoms (sulfur and nitrogen) plays a significant role. More basic ligands generally form more stable complexes.
Chelate Effect: Bidentate (N,S) coordination leads to the formation of a chelate ring, which results in a significant increase in thermodynamic stability compared to monodentate coordination.
Steric Effects: Steric hindrance from bulky substituents on the ligand can affect the stability of the complex.
While specific thermodynamic data for this compound complexes are not extensively reported, studies on related thiourea derivatives provide valuable insights. For example, the stability of Ni(II) complexes with various thiourea ligands has been investigated, revealing equilibria between different geometries (tetrahedral, square planar, and octahedral) in solution. researchgate.net The relative stability of these different forms is influenced by factors such as temperature and the nature of the substituents on the thiourea ligand. researchgate.net The formation constants of metal complexes are crucial for understanding their behavior in solution and for predicting their potential applications. wordpress.com
Catalytic Applications of N E Dimethylamino Methylidene Thiourea Derivatives
Organocatalysis in Asymmetric Synthesis
Chiral thiourea (B124793) derivatives are highly effective organocatalysts for a variety of asymmetric reactions, enabling the synthesis of enantiomerically enriched products. rsc.orgresearchgate.net The core principle of their catalytic activity lies in the formation of non-covalent bonds, specifically hydrogen bonds, to activate substrates and control the stereochemical outcome of the reaction. researchgate.net These catalysts are particularly prominent in carbon-carbon bond-forming reactions, which are fundamental in organic synthesis. rsc.org
The asymmetric Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction catalyzed by thiourea derivatives. rsc.orgnih.gov Bifunctional thiourea catalysts, which contain both a hydrogen-bond donating thiourea group and a basic amine moiety, are particularly effective. researchgate.netrsc.org The thiourea group activates the electrophilic Michael acceptor (e.g., a nitroalkene) through double hydrogen bonding, while the amine group deprotonates the nucleophilic Michael donor (e.g., a ketone, aldehyde, or dicarbonyl compound), bringing both reactants into a highly organized, chiral transition state. nih.govmdpi.com
This dual activation strategy has been successfully applied to the conjugate addition of ketones and aldehydes to nitroalkenes, yielding products with high diastereo- and enantioselectivity. rsc.org For instance, catalysts derived from (R,R)-1,2-diphenylethylenediamine (DPEN) have been shown to effectively catalyze the addition of cycloketones to α,β-unsaturated nitroalkenes, producing Michael adducts with up to 99% syn enantiomeric excess (ee). mdpi.com Similarly, the addition of 1,3-dicarbonyl compounds to nitroolefins proceeds with excellent enantioselectivity (up to 94% ee) using a catalyst that combines a thiourea moiety with a dimethylamino group. libretexts.org
| Nucleophile | Electrophile | Catalyst Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Ketones/Aldehydes | Nitroalkenes | Cinchonidine-Proline Thiourea | Up to 98 | Up to 98:2 | Up to 96 | rsc.org |
| Nitroalkanes | Nitroalkenes | BINAM-DMAP-Thiourea | Good | N/A | 91-95 | nih.gov |
| 1,3-Dicarbonyls | Nitroalkenes | (R,R)-DPEN-Thiourea | Good-Excellent | High | High | nih.gov |
| Cycloketones | Nitroalkenes | (R,R)-DPEN-Thiourea | 88-99 | Up to 9:1 (syn/anti) | 76-99 (syn) | mdpi.com |
The asymmetric Mannich reaction, which involves the nucleophilic addition of an enolizable carbonyl compound to an imine, is another key transformation facilitated by thiourea-based organocatalysts. researchgate.net This reaction is a powerful method for synthesizing chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals. nih.gov
Bifunctional amine-thiourea catalysts are again highly effective. nih.gov The thiourea group activates the imine electrophile through hydrogen bonding, while a tertiary amine base activates the carbonyl nucleophile by promoting enolization. beilstein-journals.org For example, thiourea-fused γ-amino alcohol catalysts derived from L-serine have demonstrated superior activity in the Mannich reaction of β-keto active methylene (B1212753) compounds with imines, affording the desired products in up to 88% yield, with high diastereoselectivity (up to 93:7 dr) and excellent enantioselectivity (up to 99% ee). nih.gov Bioinspired tetraamino-bisthiourea chiral macrocycles have also been developed, catalyzing the decarboxylative Mannich reaction of malonic acid half thioesters to ketimines with good yields and enantioselectivity. beilstein-journals.org
| Nucleophile | Electrophile | Catalyst Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| β-Keto Esters | Imino Esters | Thiourea-fused γ-amino alcohol | Up to 88 | Up to 93:7 (syn/anti) | Up to 99 | nih.gov |
| Malonic Acid Half Thioesters | Isatin-derived Ketimines | Tetraamino-bisthiourea Macrocycle | Excellent | N/A | Good | beilstein-journals.org |
| Silyl Ketene Acetals | N-Boc Aryl Imines | Chiral Thiourea Derivative | Good | N/A | High | libretexts.org |
The utility of thiourea derivatives extends beyond Michael and Mannich reactions to a range of other important asymmetric transformations.
Aza-Henry (Nitro-Mannich) Reaction : This reaction involves the addition of a nitroalkane to an imine. Novel bis-thiourea catalysts based on a 2,2'-diaminobinaphthalene (BINAM) scaffold have been developed for this purpose. msu.edu These catalysts can activate both the N-Boc imine and the nitronate anion simultaneously through hydrogen bonding, leading to β-nitroamines in good yields and high enantioselectivities. msu.edu
Hydrophosphonylation : The addition of phosphites to imines can be catalyzed by chiral thiourea derivatives to produce optically active α-amino phosphonates, which are important phosphonic acid analogues of α-amino acids. libretexts.orgnih.gov
[3+2] Annulation Reactions : Bifunctional thiourea catalysts have been successfully employed in asymmetric [3+2] annulation reactions. For example, the reaction of 2-isothiocyanato-1-indanones with barbiturate-based olefins, catalyzed by a chiral thiourea, affords structurally complex indanone-derived spirobarbiturates with excellent yields, diastereo-, and enantioselectivities (>99% ee). nih.gov
Role of Hydrogen Bonding in Catalytic Activation
The catalytic efficacy of thiourea derivatives is fundamentally rooted in the ability of the N-H protons of the thiourea moiety to act as hydrogen-bond donors. researchgate.netnih.gov This interaction activates electrophilic substrates by lowering the energy of their Lowest Unoccupied Molecular Orbital (LUMO), making them more susceptible to nucleophilic attack. rsc.org
In many reactions, the thiourea group forms a bidentate (double) hydrogen bond with the electrophile, such as the two oxygen atoms of a nitro group in a nitroalkene or the carbonyl group of an imide. nih.govlibretexts.orgresearchgate.net This dual hydrogen-bonding interaction pre-organizes the substrate within the chiral environment of the catalyst, which is crucial for achieving high stereoselectivity. nih.gov Spectroscopic and computational studies have confirmed that this hydrogen bonding is the key mode of activation. researchgate.netscispace.com The strength of this interaction, and thus the catalytic activity, can be fine-tuned by introducing electron-withdrawing groups onto the aryl rings attached to the thiourea nitrogen atoms, which increases the acidity of the N-H protons. nih.gov
Bifunctional Catalyst Design and Performance
A major advancement in thiourea organocatalysis was the development of bifunctional catalysts. researchgate.net These catalysts incorporate both a hydrogen-bond donating thiourea moiety and a Lewis or Brønsted basic site (typically a tertiary or primary amine) within a single chiral scaffold. rsc.orgrsc.orgnih.gov This design enables a cooperative, synergistic activation of both the electrophile and the nucleophile. researchgate.netrsc.org
The thiourea group activates the electrophile via hydrogen bonding, while the basic amine group activates the nucleophile, for instance, by deprotonating a pro-nucleophile to generate a more reactive enolate or nitronate anion. researchgate.netnih.gov This dual activation model brings the two reacting partners into close proximity in a well-defined orientation within the catalyst's chiral pocket, leading to highly efficient and stereoselective transformations. nih.gov Catalysts based on chiral scaffolds like 1,2-diaminocyclohexane, 1,2-diphenylethylenediamine, and cinchona alkaloids have been extensively developed and have demonstrated exceptional performance in a wide range of asymmetric reactions. nih.govrsc.orgrsc.org The rigid framework and the cooperation between the thiourea and amine sites are crucial for achieving efficient activation and stereocontrol. beilstein-journals.org
Derivatization and Structure Reactivity/catalysis Relationship Studies
Synthesis of Functionalized N-[(E)-(dimethylamino)methylidene]thiourea Analogues
The synthesis of analogues of this compound can be achieved by adapting established methods for forming N,N'-disubstituted thioureas. These strategies typically involve the reaction of an amine-containing precursor with a thiocarbonyl source.
One common approach involves the reaction of a suitable amine or hydrazine (B178648) derivative with an isothiocyanate. mdpi.comnih.gov For instance, hydrazide derivatives can be reacted with various isothiocyanates to yield the corresponding N,N-disubstituted thioureas. mdpi.comnih.gov This method allows for the introduction of a wide array of substituents on one of the nitrogen atoms of the thiourea (B124793) moiety.
Another versatile method employs thiocarbonyl transfer reagents, such as 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). In this procedure, TCDI is treated with two equivalents of a primary amine to form a symmetrical N,N'-disubstituted thiourea. nih.govresearchgate.net To synthesize unsymmetrical analogues, a stepwise addition of different amines can be performed.
These fundamental synthetic strategies can be adapted to create a library of functionalized analogues for structure-activity relationship studies.
| Synthetic Method | Reactants | Product Type | Key Features |
| Isothiocyanate Addition | Amine/Hydrazine + Isothiocyanate | N,N'-Disubstituted Thioureas | Versatile for introducing diverse substituents on one nitrogen. mdpi.comnih.gov |
| Thiocarbonyl Transfer | Primary Amine (2 equiv.) + TCDI | Symmetrical N,N'-Disubstituted Thioureas | Clean reaction, suitable for creating symmetrical derivatives. nih.govresearchgate.net |
| Transamination | Enamine + Primary/Secondary Amine | N-Substituted Aminomethylidene Derivatives | Specific modification of the aminomethylidene moiety by amine exchange. mdpi.com |
Modifications of the Thiourea Moiety
The thiourea moiety is a critical component for the compound's reactivity, particularly its hydrogen-bonding capabilities and nucleophilicity. Modifications to this group can significantly alter these properties.
N-Substitution: The protons on the terminal nitrogen (NH₂) can be replaced with alkyl, aryl, or acyl groups. This is typically achieved by using a substituted amine or hydrazine in the initial synthesis. mdpi.com Such substitutions modify the steric environment and the hydrogen-bond donating capacity of the molecule.
Bioisosteric Replacement: In medicinal chemistry, the thiourea group is often replaced with bioisosteres to improve activity or pharmacokinetic properties. nih.gov Valid bioisosteres for the thiourea scaffold include cyanoguanidine, 2,2-diamino-1-nitroethene, and N-aminosulfonylamidine moieties. nih.gov These replacements can alter the acidity and electronic distribution of the entire molecule.
Cyclization Reactions: The thiourea group can participate in cyclization reactions to form various heterocyclic systems. For example, N,N-disubstituted thioureas can react with dialkyl acetylenedicarboxylates, leading to the formation of thiazolidinone derivatives. mdpi.comresearchgate.net This transformation fundamentally changes the structure and reactivity of the original scaffold.
Modifications of the (Dimethylamino)methylidene Moiety
The (dimethylamino)methylidene portion of the molecule is characterized by a polarized carbon-carbon double bond and restricted rotation around the C-N single bond, indicating significant electron delocalization. mdpi.com This enamine-like system is susceptible to modification, primarily through substitution of the dimethylamino group.
A key reaction for modifying this moiety is transamination. mdpi.com In this process, the dimethylamino group can be displaced by another primary or secondary amine, often by heating the parent compound with the desired amine in a suitable solvent like isopropanol. mdpi.com This allows for the introduction of various functional groups, including those with aromatic or electron-donating/-withdrawing properties, directly onto the methylidene fragment. The success of this reaction hinges on the nucleophilic attack of the incoming amine followed by the elimination of dimethylamine (B145610). mdpi.com Such modifications directly influence the electronic properties of the C=C double bond and the adjacent thiourea.
Influence of Substituents on Electronic Properties and Reactivity
Theoretical and experimental studies on related structures show that the enamine nitrogen atom has a planar geometry in the ground state, which facilitates the delocalization of its lone pair of electrons. mdpi.com This delocalization contributes to a high rotational barrier around the enamine C-N bond. mdpi.com Modifying the substituents on this nitrogen (e.g., via transamination) would alter the degree of this delocalization. Electron-donating groups would enhance it, while electron-withdrawing groups would decrease it, thereby influencing the nucleophilicity of the double bond.
On the thiourea side, substituents on the nitrogen atoms affect the acidity of the N-H protons and the nucleophilicity of the sulfur atom. Aryl substituents, for example, can delocalize the nitrogen lone pair, making the N-H protons more acidic and the sulfur atom less nucleophilic compared to alkyl substituents. The basicity of substituents can also influence intramolecular hydrogen bonding patterns. nih.gov These changes in electronic properties directly dictate the molecule's ability to act as a hydrogen-bond donor catalyst or as a nucleophile in chemical reactions.
| Modification Site | Substituent Type | Expected Effect on Electronic Properties |
| Thiourea Moiety (N-H) | Electron-Withdrawing Group (e.g., Acyl, Aryl) | Increases N-H acidity; Decreases sulfur nucleophilicity. |
| Electron-Donating Group (e.g., Alkyl) | Decreases N-H acidity; Increases sulfur nucleophilicity. | |
| (Dimethylamino)methylidene Moiety | Replacement with less basic amine | Decreases electron density of the C=C bond; Reduces nucleophilicity. |
| Replacement with more basic amine | Increases electron density of the C=C bond; Enhances nucleophilicity. |
Impact of Structural Variations on Catalytic Performance and Selectivity
Derivatives of this compound are promising candidates for organocatalysis, particularly in reactions where hydrogen bonding plays a key role. The structural variations discussed above directly influence their catalytic efficacy and selectivity.
In bifunctional catalysis, such as the ring-opening polymerization (ROP) of lactones, thioureas act as hydrogen-bond donors to activate the monomer. rsc.org The catalytic activity is highly dependent on the acidity of the thiourea N-H protons.
Thiourea Acidity: For a given catalytic system, there is often an optimal range for the pKa of the thiourea catalyst. If the thiourea is too acidic, it may lead to undesired side reactions or a change in the polymerization mechanism. rsc.org If it is not acidic enough, its ability to activate the monomer is diminished. Therefore, tuning the electronic properties of the substituents on the thiourea moiety is crucial for optimizing catalytic activity.
Steric Effects: The steric bulk of substituents on either moiety can impact the catalyst's selectivity, particularly in stereoselective transformations. Bulky groups near the active site can create a chiral pocket that favors the formation of one stereoisomer over another, leading to high enantioselectivity or isoselectivity in polymerizations. rsc.org
Intermolecular Interactions and Supramolecular Chemistry
Hydrogen Bonding Networks (N–H···S, C–H···O, N–H···O) in Solid State and Solution
Without experimental structural data, a definitive description of the hydrogen bonding networks for this compound is not possible. Thiourea (B124793) derivatives are well-known to participate in extensive hydrogen bonding. The N-H groups of the thiourea moiety are potent hydrogen bond donors, while the sulfur atom is a primary hydrogen bond acceptor, often leading to N–H···S interactions that form dimers or chains. The dimethylamino group and the methylidene C-H bond could potentially act as weaker hydrogen bond donors, and if co-crystallized with oxygen-containing molecules or solvents, C–H···O or N–H···O bonds might be observed. However, the specific geometry, strength, and pattern of these bonds in the solid state or their behavior in solution for N-[(E)-(dimethylamino)methylidene]thiourea remain uncharacterized.
π-Stacking and C-H···π Interactions in Crystal Packing
The molecule this compound lacks aromatic rings, which are typically required for conventional π-stacking interactions. The delocalized π-system of the thiourea group (S=C-N) is generally not extensive enough to support significant π-stacking.
Formation of Dimers and Higher-Order Supramolecular Assemblies
Many thiourea compounds form centrosymmetric dimers through pairs of N–H···S hydrogen bonds. This is a common supramolecular synthon in thiourea chemistry. These dimers can then further assemble into higher-order structures like chains, ribbons, or sheets through other weaker interactions. While it is probable that this compound would form such dimers, there is no direct experimental evidence to confirm this or to describe the resulting higher-order assemblies.
Analysis of Crystal Packing Motifs
An analysis of crystal packing motifs is entirely contingent on the availability of single-crystal X-ray diffraction data. Such an analysis would involve identifying common patterns of intermolecular interactions (synthons) and describing how the molecules utilize these interactions to build a three-dimensional lattice. As this data is not available for this compound, no analysis of its crystal packing motifs can be performed.
Applications in Materials Science
Role as Precursors in the Formation of Molecular Inks for Semiconductors
N-[(E)-(dimethylamino)methylidene]thiourea and related thiourea (B124793) derivatives play a critical role as precursors in the development of molecular inks for fabricating semiconductor thin films. These inks are essential for solution-based, cost-effective manufacturing processes like printing or spin-coating, which are scalable alternatives to expensive vacuum-based deposition techniques.
The function of this compound in molecular inks is twofold. First, it serves as a soluble and reactive source of sulfur, which is a fundamental constituent of many chalcogenide semiconductors. Upon thermal decomposition, the thiourea moiety releases sulfur, which then reacts with metal precursors in the ink to form the desired metal sulfide (B99878) material directly on a substrate. researchgate.netosti.gov
Second, and equally important, it acts as a powerful complexing agent or ligand. The formulation of a stable molecular ink requires the complete dissolution of various metal salts (e.g., chlorides of copper, zinc, tin, indium) in a common solvent. osti.govnih.gov Many of these salts have poor solubility or can lead to premature precipitation and gelation in solution. osti.govnih.gov this compound, through its sulfur and nitrogen atoms, coordinates to the metal ions, forming stable, soluble metal-ligand complexes. This prevents the aggregation of metal species and ensures the ink remains homogeneous and stable over time, which is crucial for achieving high-quality, uniform semiconductor films. nih.govresearchgate.net
The use of thiourea-based molecular inks has been successfully demonstrated for a variety of important semiconductor systems, as detailed in the table below.
| Semiconductor System | Abbreviation | Application | Reference |
|---|---|---|---|
| Copper Zinc Tin Sulfide/Selenide | CZTS / CZTSSe | Photovoltaic Absorber Layer | researchgate.netnih.gov |
| Copper Indium Sulfide/Selenide | CIS | Photovoltaic Absorber Layer | nih.gov |
| Copper Indium Gallium Sulfide/Selenide | CIGS | Photovoltaic Absorber Layer | nih.gov |
| Copper Zinc Germanium Tin Sulfide/Selenide | CZGTS | Photovoltaic Absorber Layer | osti.govnih.gov |
| Lead(II) Sulfide | PbS | Nanostructured Thin Films | nih.gov |
Complexation Chemistry for Metal Salt Stabilization in Material Formulations
The efficacy of this compound in material formulations stems from its sophisticated complexation chemistry. As a ligand, it functions as a Lewis base, donating electron pairs from its sulfur and nitrogen atoms to coordinate with metal ions, which act as Lewis acids. This interaction forms stable metal-thiourea complexes that are critical for stabilizing the precursor solution. osti.govnih.gov
The presence of the (dimethylamino)methylidene group on the thiourea core is a key structural modification. This group is electron-donating, which increases the electron density on the thiourea molecule, thereby enhancing its Lewis basicity. Research has shown that modifying thiourea with methyl groups strengthens its ability to form stable complexes. osti.govnih.gov This enhanced basicity allows this compound to form more robust acid-base complexes with a wide array of metal chlorides compared to unsubstituted thiourea. osti.govnih.gov
This strong complexation is vital for several reasons:
Enhanced Solubility : It enables the dissolution of high concentrations of otherwise sparingly soluble metal salts in solvents like N,N-dimethylformamide (DMF). osti.govnih.gov
Prevention of Precipitation : The stable complexes prevent the metal ions from reacting prematurely or precipitating out of the solution, ensuring the long-term stability of the molecular ink. nih.gov
Control of Volatilization : During the thermal processing of the ink to form the final semiconductor film, a strong complex between the ligand and the metal chloride is crucial to prevent the loss of volatile metal-containing species (like SnCl₄). osti.govnih.gov This ensures better stoichiometric control in the final material.
The table below lists examples of metal-thiourea complexes that have been identified in such precursor systems, illustrating the versatility of this chemistry.
| Metal Ion | Example Metal Salt Precursor | Known Complex Formation | Reference |
|---|---|---|---|
| Copper(I) | CuCl | Forms complexes like [CuCl(TU)₃] and [Cu₂(TU)₆Cl₂(DMSO)₂] | researchgate.net |
| Zinc(II) | ZnCl₂ | Forms complexes like [ZnCl₂(TU)₂] | researchgate.net |
| Tin(IV) | SnCl₄ | Forms stable complexes preventing volatilization | nih.gov |
| Indium(III) | InCl₃ | Stabilized in DMF-TU inks to prevent gelation | osti.govnih.gov |
| Silver(I) | AgCl | Forms complexes like [AgCl(TU)₂] | researchgate.net |
| Germanium(IV) | GeCl₄ | Stabilized in DMF-TU inks to prevent precipitation | osti.govnih.gov |
Contribution to Optoelectronic Materials Development
The primary contribution of this compound to optoelectronic materials development is its role in enabling high-quality chalcogenide semiconductor thin films for photovoltaic devices. The stable and homogeneous molecular inks formulated with this ligand allow for the deposition of semiconductor absorber layers with controlled stoichiometry, high crystallinity, and excellent optoelectronic properties. osti.govnih.gov
Materials such as Copper Indium Selenide (CIS) and Copper Zinc Germanium Tin Sulfide (CZGTS), when deposited from these advanced molecular inks, have demonstrated high photoluminescence and significant quasi-Fermi level splitting, which are indicators of high-quality semiconductor material suitable for efficient solar cells. nih.gov The ability to formulate inks that yield crystalline materials without requiring a high-temperature selenization or sulfurization step is a significant advantage, simplifying the manufacturing process. osti.govnih.gov
The ultimate measure of this contribution is the performance of the devices fabricated from these materials. Solution-processed solar cells using thiourea-based ink chemistry have achieved high power conversion efficiencies (PCE) and high open-circuit voltages (Voc), demonstrating the viability of this low-cost manufacturing approach for next-generation optoelectronics.
| Device Material | Device Type | Achieved Performance Metric | Reference |
|---|---|---|---|
| CuIn(S,Se)₂ (CIS) | Thin-Film Solar Cell | Power Conversion Efficiency (PCE) of 13.4% | nih.gov |
| Cu₂Zn(Ge,Sn)(S,Se)₄ (CZGTS) | Thin-Film Solar Cell | Power Conversion Efficiency (PCE) of 11.0% | nih.gov |
| Cu₂ZnSnS₄ (CZTS) | Thin-Film Solar Cell | Optical band gap of ~1.5 eV, ideal for single-junction solar cells | researchgate.netresearchgate.net |
Q & A
Q. What are the common synthetic routes for N-[(E)-(dimethylamino)methylidene]thiourea, and what key reaction conditions must be controlled?
- Methodological Answer : The compound is typically synthesized via condensation reactions between thiourea derivatives and dimethylamino-substituted carbonyl precursors. A critical step involves controlling temperature (e.g., 0–5°C for exothermic reactions) and using bases like triethylamine to deprotonate intermediates. Solvent choice (e.g., anhydrous THF or DCM) and stoichiometric ratios of reactants are vital to minimize side products like disubstituted byproducts. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features indicate successful synthesis?
- Methodological Answer :
- ¹H/¹³C NMR : Look for resonance signals corresponding to the dimethylamino group (δ ~2.8–3.2 ppm for ¹H; δ ~40–45 ppm for ¹³C) and the thiourea moiety (NH protons δ ~9–11 ppm, absent in deprotonated forms).
- IR Spectroscopy : Strong absorption bands for C=S (1200–1250 cm⁻¹) and N–H stretches (3200–3400 cm⁻¹) confirm thiourea formation.
- Mass Spectrometry : ESI-MS or HRMS should show molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 162.06 for C₅H₁₁N₃S). Cross-validate with elemental analysis for C, H, N, S content .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Dispose of waste via approved protocols for sulfur-containing compounds. Emergency measures include rinsing exposed areas with water and seeking medical evaluation for persistent irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data for this compound in enzyme inhibition studies?
- Methodological Answer :
- Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to better mimic experimental conditions (pH, ionic strength).
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with docking-predicted ΔG values.
- Structural Analysis : Use X-ray crystallography (e.g., SHELXL refinement ) to resolve ligand-protein interactions at atomic resolution. Discrepancies may arise from tautomerism (e.g., thione vs. thiol forms) not accounted for in docking .
Q. What methodological approaches are recommended for analyzing conflicting crystallographic data when determining the tautomeric equilibrium of this compound?
- Methodological Answer :
- Variable-Temperature XRD : Capture structural changes across temperatures (e.g., 100–300 K) to observe tautomeric shifts.
- DFT Calculations : Compare experimental bond lengths (C=S vs. C–SH) with theoretical values to identify dominant tautomers.
- Solid-State NMR : Use ¹³C CP/MAS NMR to detect dynamic equilibria in the crystalline phase. Contradictions may arise from solvent or lattice effects stabilizing metastable forms .
Q. How should researchers design experiments to investigate unexpected reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-thiourea) to track nitrogen participation in catalytic cycles.
- In Situ Monitoring : Employ techniques like ReactIR to detect transient intermediates (e.g., Pd-thiourea complexes).
- Control Experiments : Compare reactivity with structural analogs (e.g., N-phenylthiourea ) to isolate electronic vs. steric effects. Contradictions may stem from ligand decomposition or off-cycle intermediates .
Data Contradiction Analysis
Q. What strategies mitigate discrepancies between theoretical and experimental pKa values for this compound?
- Methodological Answer :
- Solvent Correction : Apply COSMO-RS or SMD models to computational pKa calculations to account for solvent polarity.
- Potentiometric Titration : Measure experimental pKa in multiple solvents (e.g., water, DMSO) to identify solvent-specific deviations.
- Error Analysis : Quantify uncertainties in computational methods (e.g., ±1.5 pKa units for DFT) and experimental replicates .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
